4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole
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Overview
Description
4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound features a bromine atom at the fourth position, an ethyl group at the first position, and a nitrophenyl group at the fifth position of the pyrazole ring.
Preparation Methods
The synthesis of 4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole typically involves the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate, followed by bromination. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the bromination step is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, hydrogen gas or tin(II) chloride for reduction reactions, and potassium permanganate or chromium trioxide for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation . The pathways involved in its action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
4-Bromo-1-ethyl-5-(3-nitrophenyl)pyrazole can be compared with other similar compounds, such as:
4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Bromo-1-ethyl-5-(2-nitrophenyl)pyrazole: Another isomer with the nitro group at a different position, affecting its chemical properties and biological activities.
4-Bromo-1-ethyl-5-(4-nitrophenyl)pyrazole: Similar to the target compound but with the nitro group at the para position, which may influence its reactivity and interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H10BrN3O2 |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
4-bromo-1-ethyl-5-(3-nitrophenyl)pyrazole |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-14-11(10(12)7-13-14)8-4-3-5-9(6-8)15(16)17/h3-7H,2H2,1H3 |
InChI Key |
JDONHHGMTRJKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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